1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Bioactive Molecules
Research has demonstrated the synthesis and application of azetidine derivatives and their precursors in the creation of bioactive molecules. For instance, the development of efficient, stereoselective processes for key intermediates in antibiotic preparation illustrates the compound's relevance in synthesizing medically significant molecules (Fleck et al., 2003). Similarly, the exploration of 3,3-dimethylazetidines in the synthesis of compounds with potential neuroleptic activity underscores the utility of these derivatives in drug discovery (Assandri et al., 1986).
Advanced Synthetic Techniques
Studies on azetidine and its derivatives have also contributed to advanced synthetic techniques. The intramolecular iodine-mediated cyclization reaction for synthesizing 3,3-dimethylazetidines offers a new strategy for constructing bioactively important molecules (Jin et al., 2016). Moreover, the use of azetidine derivatives in constructing functional macromolecules with well-defined structures highlights their role in materials science (Chan et al., 2013).
Molecular Electronic Devices
In the field of molecular electronics, azetidine derivatives have been employed in the creation of devices demonstrating significant on-off ratios and negative differential resistance, showcasing their potential in future electronic applications (Chen et al., 1999).
Antitumor and Antimicrobial Agents
Research into azetidine-2-ones, such as the exploration of their synthesis and biochemical evaluation, has identified potent antiproliferative compounds targeting tubulin, suggesting their applicability in developing new anticancer therapies (Greene et al., 2016). Furthermore, novel pyrazole derivatives containing azetidine moieties have shown potential as antimicrobial and anticancer agents, indicating the versatility of azetidine derivatives in medicinal chemistry (Hafez et al., 2016).
properties
IUPAC Name |
1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-4-10-6-5-7-11(8-10)14-9-13(2,3)12(14)15/h1,5-8H,9H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWAUDVSOZEORD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=CC(=C2)C#C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377115 |
Source
|
Record name | 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one | |
CAS RN |
886361-64-4 |
Source
|
Record name | 1-(3-Ethynylphenyl)-3,3-dimethyl-2-azetidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.